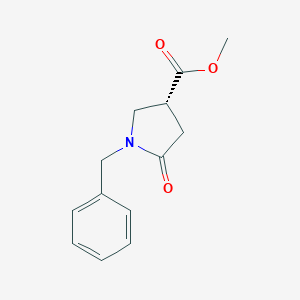

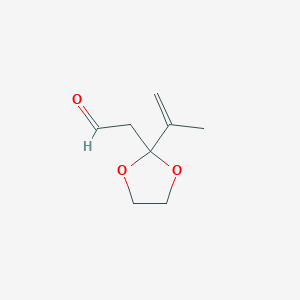

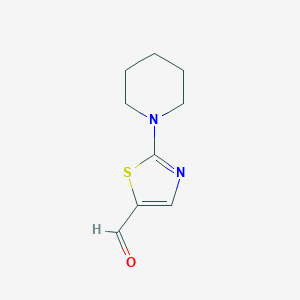

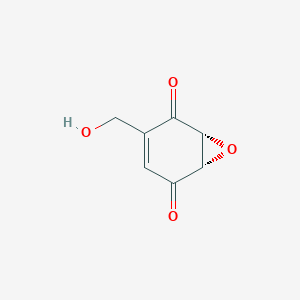

![molecular formula C11H12N2O3 B152210 9-羟基-3-(2-羟乙基)-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮 CAS No. 181525-38-2](/img/structure/B152210.png)

9-羟基-3-(2-羟乙基)-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮

描述

The compound 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a blue-emitting organic compound that has been synthesized and studied for its luminescent properties and potential applications in electronic devices. It is part of a broader class of heterocyclic compounds that have been explored for various biological and chemical properties, including interactions with DNA and potential pharmaceutical applications .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-amino-3-hydroxylpyridine with 2-acetylbutyrolactone, followed by crystal growth through the slow evaporation method. This process results in a non-planar molecule with two almost co-planar conjugated rings. The hydroxyl group is in a trans position to the pyrido[1,2-a]pyrimidin heterocyclic moiety . Other related compounds have been synthesized through various methods, including condensation reactions and treatment with sodium azide or acetic acid .

Molecular Structure Analysis

The crystal structure of the compound reveals that the molecule is stabilized by N-H...O, O-H...O, and C-H...O hydrogen bonds, forming two-dimensional sheets. These sheets are further interconnected by pi-pi interactions, which contribute to the stability of the crystal structure. The dihedral angle between the two conjugated rings is only about 1.621 degrees, indicating that they are nearly flat and co-planar .

Chemical Reactions Analysis

The compound exhibits interesting reactivity patterns. Alkylation occurs at the oxygen atom, while electrophilic substitution mainly occurs at the ortho position relative to the hydroxy group. This reactivity is indicative of the compound's potential for further chemical modifications and applications . The compound's interaction with DNA has been studied, suggesting a groove mode of binding via hydrogen bonds, which could be relevant for drug design .

Physical and Chemical Properties Analysis

The compound displays an intense blue emission at 432 nm upon excitation at 323 nm in the solid state, making it a candidate for use in electroluminescent (EL) devices. A simple EL device using this compound as the main emitting material achieved a maximum brightness of 289 cd/m^2. The thermal stability of the compound was also investigated using thermogravimetric analysis (TGA), indicating its suitability for practical applications . The compound's solubility, tautomeric equilibrium, and spectral characteristics have been studied, revealing its behavior in different environments and under various conditions .

科学研究应用

合成和化学反应

这种化合物及其衍生物已被探索其独特的化学反应性和合成途径。Yale和Sheehan(1973年)发现了9-羟基-2-甲基-4H-吡啶并[1,2-α]嘧啶-4-酮的另一种合成途径,通过与乙酰乙酸酯和氨基丙烯酸酯的反应,在特定条件下产率高,展示了其在杂环化学合成中的潜力(H. L. Yale & J. T. Sheehan, 1973)。Smirnov等人(1992年)进一步研究了2-甲基-9-羟基-4H-吡啶并[1,2-a]嘧啶-4-酮的结构和反应性,揭示了其烷基化和亲电取代模式的见解,这对于开发新的合成途径至关重要(L. D. Smirnov et al., 1992)。

在材料科学中的应用

9-羟基-3-(2-羟乙基)-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮的一个重要应用领域在材料科学领域,特别是在有机化合物具有发光性能的材料的开发中。Zhang等人(2010年)使用这种化学物质合成了一种蓝色发光的有机化合物,展示了其在制造发光器件和其他光学应用材料方面的潜力。该研究强调了该化合物的晶体结构、发光性能以及其在简单电子器件中的应用,标志着有机电子学的进步(Huaihong Zhang et al., 2010)。

晶体结构和与DNA的相互作用

已经分析了9-羟基-3-(2-羟乙基)-2-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮衍生物的晶体结构,以了解其与生物分子如DNA的相互作用。Zhang等人(2013年)探索了氯化衍生物的晶体结构和与DNA的相互作用,提供了这类化合物如何与遗传物质相互作用的见解。这项研究可能对新药物的开发或对遗传损伤和修复机制的研究具有重要意义(Huaihong Zhang et al., 2013)。

安全和危害

属性

IUPAC Name |

9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-8(4-6-14)11(16)13-5-2-3-9(15)10(13)12-7/h2-3,5,14-15H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJWAVGJDQQQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301036114 | |

| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

181525-38-2 | |

| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181525-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181525382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-HYDROXY-3-(2-HYDROXYETHYL)-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

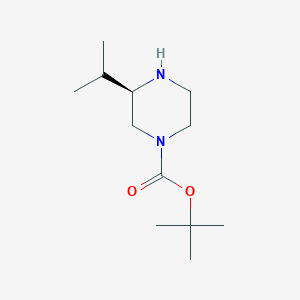

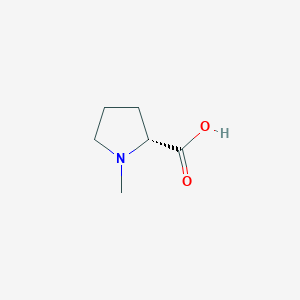

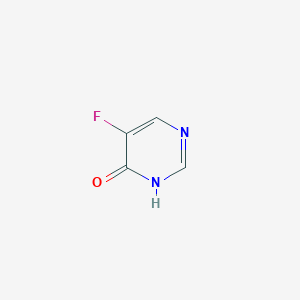

![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)